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Compound of Interest

Compound Name: AM-2099

Cat. No.: B15586077

Introduction

Neuronal hyperexcitability is a key pathological feature of several neurological disorders,
including epilepsy, neuropathic pain, and certain neurodevelopmental conditions. This state of
excessive neuronal activity arises from an imbalance between excitatory and inhibitory
neurotransmission. A primary therapeutic strategy involves enhancing the function of the
inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at its receptor, the GABA-A
receptor.

AM-2099 is a novel, potent, and selective positive allosteric modulator (PAM) of GABA-A
receptors containing the a2 subunit. This selectivity is hypothesized to offer a targeted
approach to suppressing neuronal hyperexcitability with a reduced side-effect profile compared
to non-selective modulators like classical benzodiazepines. This document provides detailed
protocols and data for quantifying the efficacy of AM-2099 in preclinical models of neuronal
hyperexcitability using in vitro electrophysiology techniques.

Mechanism of Action: AM-2099

AM-2099 acts as a positive allosteric modulator at the a2 subunit of the GABA-A receptor. It
binds to a site distinct from the GABA binding site, and upon binding, it enhances the receptor's
affinity for GABA. This potentiation leads to an increased influx of chloride ions (Cl-) when
GABA binds, resulting in hyperpolarization of the neuronal membrane and a stronger inhibitory
postsynaptic potential (IPSP). This enhanced inhibition effectively dampens neuronal
excitability.
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Caption: Proposed mechanism of action for AM-2099 at the a2-containing GABA-A receptor.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of AM-2099 on GABA-evoked
currents in HEK293 cells expressing recombinant GABA-A receptors and on neuronal network

activity in primary cortical neurons.

Table 1: Effect of AM-2099 on GABA ECso in Recombinant a233y2 GABA-A Receptors
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AM-2099 Concentration GABA ECso (pM) Fold Shift
Vehicle (0.1% DMSO) 3.2+04 1.0

1 nM 21+0.3 15

10 nM 1.1+£0.2 2.9

100 nM 05x0.1 6.4

1uM 0.2 £0.05 16.0

Data are presented as mean = SEM from n=6 recordings per concentration.

Table 2: Effect of AM-2099 on 4-AP Induced Hyperexcitability in Primary Cortical Neurons

(MEA)
Mean Firing Rate Burst Frequency Network
Treatment .
(Hz) (Bursts/min) Synchrony Index
Baseline 1.2+0.3 35+0.8 0.2 +0.05
4-AP (50 pM) 15.8+2.1 25.1+3.2 0.85+0.09
4-AP + AM-2099 (10
5+15 146+25 0.51 + 0.07
nM)
4-AP + AM-2099 (100
41+09 6.2+14 0.32 £0.06
nM)
4-AP + AM-2099 (1
8x05 41+1.1 0.24 £ 0.05

HM)

Data are presented as mean + SEM from n=4 wells per condition.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on

Recombinant Receptors
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This protocol details the method for assessing the modulatory effect of AM-2099 on GABA-
evoked currents in HEK293 cells stably expressing human a233y2 GABA-A receptors.
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Caption: Workflow for whole-cell patch-clamp analysis of AM-2099.
Materials:
o HEK293 cells stably expressing a233y2 GABA-A receptors
e DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)

o External solution (in mM): 140 NaCl, 5 KCI, 2 CaClz, 1 MgClz, 10 HEPES, 10 Glucose (pH
7.4)

 Internal solution (in mM): 140 CsCl, 2 MgClz, 10 HEPES, 11 EGTA, 4 ATP-Mg (pH 7.2)
o GABA stock solution (100 mM in water)

e AM-2099 stock solution (10 mM in DMSO)

Procedure:

e Cell Culture: Culture and passage HEK293 cells according to standard protocols. Plate onto
12 mm glass coverslips 24-48 hours before the experiment.

» Solution Preparation: Prepare fresh external and internal solutions on the day of the
experiment. Prepare serial dilutions of AM-2099 and GABA in external solution. The final
DMSO concentration should not exceed 0.1%.

e Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage
and perfuse with external solution.

o Patching: Using a borosilicate glass pipette (3-5 MQ resistance) filled with internal solution,
approach a single, healthy-looking cell. Form a giga-ohm seal and rupture the membrane to
achieve the whole-cell configuration.

o Voltage Clamp: Clamp the cell membrane potential at -60 mV.
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» Baseline Application: Apply a concentration of GABA that elicits ~10% of the maximal
response (ECio, predetermined) for 5 seconds to establish a stable baseline current.

e Compound Application: Co-apply the same ECio concentration of GABA along with
increasing concentrations of AM-2099 (e.g., 1 nM to 1 uM) for 5 seconds. Allow for a 60-
second washout period with external solution between applications.

o Data Acquisition: Record the peak inward current elicited by each application using an
appropriate amplifier and data acquisition software (e.g., pPCLAMP).

o Data Analysis: Measure the peak amplitude of the current for each concentration. Normalize
the potentiated current to the baseline GABA-alone current. Plot the normalized response
against the log of AM-2099 concentration and fit with a sigmoidal dose-response curve to
determine the ECso.

Multi-Electrode Array (MEA) Analysis of Network
Hyperexcitability

This protocol describes how to induce and measure neuronal hyperexcitability in primary
cortical cultures on an MEA and assess the inhibitory effect of AM-2099.
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Caption: Workflow for Multi-Electrode Array (MEA) analysis of network hyperexcitability.
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Materials:

Primary cortical neurons (e.g., from E18 mouse embryos)

Neurobasal medium, B-27 supplement, GlutaMAX, Penicillin-Streptomycin

48-well MEA plates (e.g., Axion BioSystems)

4-Aminopyridine (4-AP) stock solution (50 mM in water)

AM-2099 stock solution (10 mM in DMSO)

MEA recording system and analysis software

Procedure:

o Cell Culture: Isolate and culture primary cortical neurons on MEA plates according to
established protocols. Allow cultures to mature for 14-21 days in vitro (DIV) to form stable,
spontaneously active networks.

» Baseline Recording: Place the MEA plate into the recording system, allowing it to acclimate
for 10 minutes. Record baseline spontaneous network activity for 10 minutes.

 Induction of Hyperexcitability: Add 4-AP to each well to a final concentration of 50 uM. 4-AP
is a potassium channel blocker that reliably induces epileptiform-like activity.

o Hyperexcitability Recording: Allow the culture to stabilize for 10 minutes after 4-AP addition,
then record the hyperexcitable network activity for 20 minutes.

e Compound Application: To the 4-AP containing wells, add AM-2099 at various final
concentrations (e.g., 10 nM, 100 nM, 1 uM). Include a vehicle control (0.1% DMSO).

e Final Recording: Allow the culture to stabilize for 10 minutes, then record the network activity
in the presence of 4-AP and AM-2099 for 20 minutes.

o Data Analysis: Using the MEA software's analysis tools:
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o Detect spikes and identify bursts using a standardized algorithm (e.g., >5 spikes with inter-
spike interval <100 ms).

o Calculate the weighted mean firing rate (Hz) across all active electrodes.
o Calculate the burst frequency (bursts per minute).

o Calculate a network synchrony index, which measures the cross-correlation of spike trains
between different electrodes.

o Compare the parameters from the baseline, 4-AP, and AM-2099 treatment phases.

Conclusion

The data and protocols presented here demonstrate a robust framework for quantifying the
effects of the novel a2-selective GABA-A PAM, AM-2099. The compound effectively potentiates
GABA-mediated currents and reverses chemically-induced neuronal hyperexcitability in a dose-
dependent manner. These methods provide a clear path for the preclinical evaluation of AM-
2099 and similar compounds aimed at treating neurological disorders characterized by
excessive neuronal activity.

¢ To cite this document: BenchChem. [Application Note: Quantifying the Effect of AM-2099 on
Neuronal Hyperexcitability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1558607 7#quantifying-the-effect-of-am-2099-on-
neuronal-hyperexcitability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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